N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Description
N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a cyclopentathiophene ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-12-5-2-3-9-18(12)10-8-17-16(19)15-11-13-6-4-7-14(13)20-15/h11-12H,2-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVKMTRMZXJJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)C2=CC3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Synthesis of the Cyclopentathiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.
Coupling Reactions: The piperidine and cyclopentathiophene rings are then coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methylpiperidin-1-yl)ethyl]-thiophene-2-carboxamide
- N-[2-(2-methylpiperidin-1-yl)ethyl]-benzothiophene-2-carboxamide
Uniqueness
N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is unique due to the presence of both a piperidine ring and a cyclopentathiophene ring, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
